(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone
Overview
Description
“(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone” is a chemical compound with the molecular formula C14H10F2O3S . It has a molecular weight of 296.29 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 296.29 . The storage temperature is room temperature .Scientific Research Applications
Antimicrobial Activity
A study by Mallesha and Mohana (2014) explored the antimicrobial properties of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share a similar structural motif with (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. The derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential applications in antimicrobial research (Mallesha & Mohana, 2014).
Polymer Synthesis
Shi et al. (2017) developed a difluoro aromatic ketone monomer, which is structurally related to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone, for the preparation of poly(arylene ether sulfone)s. These materials displayed promising properties like high hydroxide conductivity and stability, highlighting their potential in membrane technology and polymer science (Shi et al., 2017).
Crystal Structure Analysis
The study of crystal structures, as in the work of Han et al. (2013), provides valuable insights into the molecular geometry and interactions of compounds related to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. Understanding these structures can inform the design and synthesis of new materials and pharmaceuticals (Han et al., 2013).
Chemical Synthesis and Reactivity
Research on the synthesis and reactivity of similar compounds, as discussed in publications like Zheng Rui (2010) and Karthik et al. (2021), contributes to the development of new synthetic routes and chemical transformations. These studies enhance our understanding of chemical reactivity and synthesis techniques (Rui, 2010), (Karthik et al., 2021).
Molecular Orbital Calculations
Studies like Arasu et al. (2019) utilize Density Functional Theory for investigating the properties of compounds related to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. These calculations provide insights into the electronic structure and potential chemical behavior of these molecules (Arasu et al., 2019).
Novel Material Development
The development of new materials, as seen in the work of Sun et al. (2018), often involves compounds similar to (2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone. These materials can have unique electrical and thermal properties, useful in various technological applications (Sun et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,5-difluorophenyl)-(3-methylsulfonylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3S/c1-20(18,19)11-4-2-3-9(7-11)14(17)12-8-10(15)5-6-13(12)16/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCWYPNXBSPFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluorophenyl)(3-methanesulfonylphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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